4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride

CAS No.: 1220020-13-2

Cat. No.: VC2835503

Molecular Formula: C14H21Cl2NO

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220020-13-2 |

|---|---|

| Molecular Formula | C14H21Cl2NO |

| Molecular Weight | 290.2 g/mol |

| IUPAC Name | 4-(4-chloro-2-propan-2-ylphenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C14H20ClNO.ClH/c1-10(2)13-9-11(15)3-4-14(13)17-12-5-7-16-8-6-12;/h3-4,9-10,12,16H,5-8H2,1-2H3;1H |

| Standard InChI Key | PBXITGLTNYOWOT-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |

Introduction

Chemical Structure and Properties

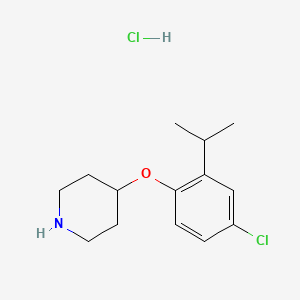

The chemical structure of 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride consists of a piperidine ring connected via an oxygen atom to a phenyl ring bearing a chlorine atom at the 4-position and an isopropyl group at the 2-position. The compound exists as a hydrochloride salt, where the nitrogen of the piperidine is protonated and paired with a chloride counterion.

Similar piperidine derivatives typically exhibit specific physicochemical properties that can be used to predict the characteristics of this compound. The presence of the chlorine atom and isopropyl group significantly influences its lipophilicity and electronic distribution.

Physical and Chemical Properties

Based on analysis of similar compounds, the following properties can be reasonably predicted for 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C14H20ClNO·HCl | Based on chemical structure |

| Molecular Weight | ~290-320 g/mol | Calculated from molecular formula |

| Physical Appearance | White to off-white crystalline solid | Common for similar hydrochloride salts |

| Solubility in Water | Moderate to high | Typical for piperidine hydrochloride salts |

| Solubility in Organic Solvents | Varies (higher in alcohols, moderate in chloroform) | Based on similar phenoxy compounds |

| Melting Point | ~170-220°C | Typical range for similar hydrochloride salts |

| Log P | ~3-4 | Estimated based on structural features |

| pKa | ~8-9 (for piperidine N) | Typical for piperidine derivatives |

The hydrochloride salt form enhances water solubility compared to the free base form, potentially making it more suitable for aqueous formulations in pharmaceutical applications.

Synthesis Methods

The synthesis of 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride would likely involve several key steps, drawing from established methodologies used for related compounds.

Laboratory Synthesis Routes

Several potential synthetic routes could be employed to produce this compound:

| Route | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 4-Chloro-2-isopropylphenol, 4-substituted piperidine derivative | Well-established methodology | May require protecting groups |

| Mitsunobu Reaction | 4-Chloro-2-isopropylphenol, 4-hydroxypiperidine | Mild conditions, good yields | Removal of byproducts can be challenging |

| Copper-Catalyzed Coupling | 4-Chloro-2-isopropylphenol, 4-halogenated piperidine | Effective with challenging substrates | Requires specialized catalysts |

| Williamson Ether Synthesis | 4-Chloro-2-isopropylphenol, 4-substituted piperidine | Straightforward procedure | Potentially harsh conditions |

Research on related compounds suggests that the most efficient synthesis would likely involve a nucleophilic substitution reaction between an appropriately activated 4-chloro-2-isopropylphenol and a suitable piperidine derivative, followed by salt formation using hydrochloric acid.

Industrial Production Considerations

For industrial-scale production, several factors would need to be optimized:

The synthesis would likely require careful control of reaction conditions, including temperature, solvent choice, and stoichiometry to maximize yield and purity. Continuous flow reactors might offer advantages over batch processes for larger-scale production, potentially enhancing efficiency and reproducibility.

Structural Characterization

Comprehensive characterization of 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride would typically involve multiple analytical techniques.

Spectroscopic Analysis

Based on its structure, the following spectroscopic features would be expected:

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the piperidine ring protons, the isopropyl group (typically a doublet for the methyl protons and a septet for the methine proton), and the aromatic protons of the phenyl ring. The 13C NMR would show characteristic signals for the carbon atoms in different chemical environments.

Infrared (IR) spectroscopy would display characteristic bands for C-O stretching (ether linkage), C-Cl stretching, C-H stretching (aromatic and aliphatic), and N-H stretching from the protonated piperidine nitrogen.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features.

Comparative Analysis with Similar Compounds

Comparing 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride with structurally related compounds provides valuable insights into its potential properties and applications.

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride | Reference compound | - |

| 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride | Contains ethyl linker; Br instead of Cl | Increased flexibility; slightly different electronic properties |

| 2-(4-Chloro-2-methoxyphenyl)piperidine | Direct C-C bond instead of ether linkage; methoxy instead of isopropyl | Different geometric constraints; altered lipophilicity |

| 3-(4-Chloro-2-isopropylphenoxy)piperidine | Attachment at 3-position of piperidine instead of 4-position | Different spatial orientation affecting receptor interactions |

The presence of the isopropyl group in 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride likely confers increased lipophilicity compared to methoxy-substituted analogs. The bulky nature of this group can also influence binding to biological targets by creating steric hindrance, potentially improving selectivity for certain receptors.

Chemical Reactivity

The chemical reactivity of 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride can be predicted based on its structural features.

Common Reactions

Several reaction types would be expected for this compound:

The chlorine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions, though these would likely require harsh conditions due to the lack of additional activating groups.

The piperidine nitrogen (in the free base form) would be expected to participate in various reactions with electrophiles, including alkylation, acylation, and reductive amination.

The ether linkage would generally be stable under most conditions but could potentially be cleaved under strongly acidic conditions or with certain nucleophiles.

The isopropyl group might undergo oxidation under appropriate conditions, potentially yielding ketone or carboxylic acid derivatives.

Analytical Methods

For quality control and research purposes, several analytical methods would be applicable to 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) would likely employ a reverse-phase column with a mobile phase consisting of acetonitrile/water with appropriate pH modifiers. UV detection at wavelengths appropriate for aromatic compounds (typically 254-280 nm) would be suitable for quantification.

Gas Chromatography (GC) might require derivatization of the compound to increase volatility, particularly of the hydrochloride salt form.

Thin Layer Chromatography (TLC) using silica gel plates and an appropriate solvent system would provide a simple method for reaction monitoring and purity assessment.

Spectroscopic Methods

In addition to the structural characterization methods mentioned earlier, UV-Visible spectroscopy would likely show characteristic absorption bands for the aromatic system, potentially influenced by the chlorine substituent and the ether linkage.

Current Research Directions

Research on piperidine derivatives with substituted phenoxy groups continues to evolve in several key areas.

Medicinal chemistry initiatives focus on optimizing the biological activities of these compounds through systematic structure-activity relationship studies. The unique combination of functional groups in 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride might offer distinctive properties worth exploring.

Synthetic methodology research aims to develop more efficient, environmentally friendly, and scalable routes to these types of compounds, potentially opening new avenues for their application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume